Methyl thiobutyrate - 2432-51-1

Methyl thiobutyrate

Catalog Number: EVT-302109
CAS Number: 2432-51-1
Molecular Formula: C5H10OS
Molecular Weight: 118.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl thiobutyrate is a volatile sulfur compound (VSC) [, , , , , , , , , , , , , ] recognized for its potent, pungent aroma, often described as cheesy, fruity, or tropical fruit-like [, ]. It naturally occurs in various foods, particularly fermented products like cheese, where it contributes significantly to the characteristic flavor profile [, , , ].

  • Microbial Metabolism: It acts as a marker for specific metabolic pathways in microorganisms, such as L-methionine degradation in cheese ripening bacteria [, , ].
  • Food Chemistry & Flavor Analysis: Its presence and concentration are analyzed to understand flavor development in food and beverages, particularly fermented products [, , , , , ].
  • Pest Control: Recent research highlights its potential as a nematicide, exhibiting toxicity against nematodes like Caenorhabditis elegans and Meloidogyne incognita [].
  • Olfactory Research: Studies utilize methyl thiobutyrate to investigate odorant binding properties and mechanisms of odor perception [].
Mechanism of Action
  • Nematicidal Activity: The exact mechanism by which methyl thiobutyrate kills nematodes remains unknown []. Further research is necessary to elucidate the specific molecular targets and pathways involved.
Physical and Chemical Properties Analysis
  • Odor: Pungent, cheesy, fruity, tropical fruit-like [, ].
  • Volatility: Volatile at room temperature, contributing to its presence in the headspace of various samples [, , , , , , , ].
Applications

Food Science & Technology:

  • Flavor Analysis & Characterization: Methyl thiobutyrate is a key flavor compound in cheese and other fermented products [, , , ]. Its presence and concentration are analyzed using techniques like GC-MS and HS-SPME to assess flavor profiles, monitor fermentation processes, and ensure product quality [, , , , , , ].
  • Understanding Microbial Metabolism: The production of methyl thiobutyrate by microorganisms like Brevibacterium linens and Arthrobacter sp. provides insights into L-methionine degradation pathways during cheese ripening [, , ]. This knowledge can be applied to optimize fermentation processes and develop desired flavor profiles in cheese and other fermented foods.

Agriculture & Pest Control:

  • Potential Nematicide: Methyl thiobutyrate demonstrates nematicidal activity against Caenorhabditis elegans and Meloidogyne incognita []. This discovery opens avenues for developing novel, environmentally friendly nematicides for agricultural applications.

Olfactory Research:

  • Investigating Odorant Binding: Methyl thiobutyrate is used as a model odorant to study the binding properties of odorant binding proteins (OBPs) []. This research helps elucidate the mechanisms of odorant transport and recognition in the olfactory system.

Methanethiol

Compound Description: Methanethiol (also known as methyl mercaptan) is a volatile sulfur compound characterized by a strong, unpleasant odor often described as resembling rotten cabbage. It's a key volatile sulfur compound often found in cheese and is produced by the catabolism of L-methionine by cheese-ripening microorganisms. []

Relevance: Methanethiol is a precursor in the formation of other sulfur compounds, including methyl thiobutyrate. The presence and abundance of methanethiol can significantly influence the overall flavor profile of fermented food products like cheese. []

Dimethyl Sulfide

Compound Description: Dimethyl sulfide (DMS) is another volatile sulfur compound, known for its characteristic cabbage-like odor. It is generated during the degradation of L-methionine and contributes significantly to the aroma of various fermented foods, including cheese. [, ] In heated strawberry puree, DMS is a major contributor to the change in flavor. []

Relevance: Like methyl thiobutyrate, dimethyl sulfide is a volatile sulfur compound derived from L-methionine. Both contribute to the characteristic aroma profiles of various food products. [, ]

Dimethyl Disulfide

Compound Description: Dimethyl disulfide is a volatile sulfur compound with a powerful, repulsive odor often associated with sewage. It is found in various fermented foods and contributes to their complex aroma profiles. [, ] Dimethyl disulfide is found in algal bloom and increases in concentration in the later stages of a bloom. [] It's also used as a commercial insecticide. []

Relevance: Dimethyl disulfide, similar to methyl thiobutyrate, belongs to the class of volatile sulfur compounds and contributes to the distinct aromas of fermented products and other natural substances. Notably, both compounds exhibit nematicidal activity, although S-methyl thiobutyrate demonstrates a stronger effect. [, ]

Compound Description: Dimethyl trisulfide (DMTS) is a volatile sulfur compound known for its potent, unpleasant odor, often described as garlic- or onion-like. It contributes to the off-flavor of algal blooms, becoming particularly prominent in the later stages. [] Additionally, DMTS is a significant component of the odor profile of Geotrichum sp., a common indoor mold. [] The concentration of DMTS increases in strawberry puree when heated. []

Relevance: Dimethyl trisulfide, like methyl thiobutyrate, belongs to the group of volatile sulfur compounds and plays a crucial role in shaping the characteristic aroma profiles of various substances, including fermented products and algal blooms. [, , ]

S-Methyl Thioacetate

Compound Description: S-Methyl thioacetate is a volatile sulfur compound known for its characteristic sulfurous aroma, often described as cheesy or fruity. It's a significant contributor to the aroma of fermented foods like cheese. It's also produced by various microorganisms as a byproduct of L-methionine metabolism. [, ] S-methyl thioacetate is found in strawberry puree at concentrations much higher than methyl thiobutyrate. []

Relevance: Both S-methyl thioacetate and methyl thiobutyrate are S-methyl thioesters, volatile sulfur compounds known for their contribution to the aroma of various food products. They are produced during the breakdown of L-methionine by specific microorganisms. [, , ]

S-Methyl Thiobutyrate

Compound Description: S-Methyl thiobutyrate is a volatile sulfur compound recognized for its pungent, cheesy, or fruity aroma. It is a significant contributor to the aroma of various fermented foods, including cheese, and is produced by the catabolism of L-methionine. [, , , , , ] S-Methyl thiobutyrate displays nematicidal activity against Caenorhabditis elegans and Meloidogyne incognita, surpassing the potency of the commercial insecticide dimethyl disulfide. []

S-Methyl Thiopropionate

Compound Description: S-methyl thiopropionate is a volatile sulfur compound often associated with cheesy, savory, or roasted aromas. It plays a role in the flavor profiles of various fermented food products, particularly cheeses, and is a by-product of L-methionine catabolism. []

Relevance: Similar to methyl thiobutyrate, S-methyl thiopropionate is a volatile sulfur compound derived from the breakdown of L-methionine and contributes to the distinct aroma profiles of fermented foods like cheese. []

S-Methyl Thioisovalerate

Compound Description: S-methyl thioisovalerate is a volatile sulfur compound often characterized by a pungent, cheesy, or sweaty aroma. It's a contributor to the complex aroma profiles found in fermented foods, particularly cheeses, and is produced through the catabolism of L-methionine. []

Relevance: Both S-methyl thioisovalerate and methyl thiobutyrate belong to the group of volatile sulfur compounds and are products of L-methionine degradation. They contribute to the distinctive aromas of fermented foods. []

S-Methyl Butanethioate

Compound Description: S-methyl butanethioate, a volatile sulfur compound, is recognized for its pungent and sulfurous odor. It contributes to the distinctive aroma profiles of various substances, including fermented products and is a key component of the characteristic odor of Pseudomonas putida. []

Relevance: S-methyl butanethioate, similar to methyl thiobutyrate, is a volatile sulfur compound that contributes to the overall aroma of certain fermented products. Both compounds are known to be produced by specific microorganisms. []

Ethyl 3,3-dimethylacrylate

Compound Description: Ethyl 3,3-dimethylacrylate is an ester used primarily as a flavoring agent due to its fruity odor. In scientific research, it exhibits nematicidal activity. []

Relevance: While structurally different from methyl thiobutyrate, ethyl 3,3-dimethylacrylate shares a common application in scientific research as both demonstrate nematicidal properties. []

1-Methoxy-4-methylbenzene

Compound Description: 1-Methoxy-4-methylbenzene, an aromatic ether, is valued for its pleasant, anise-like aroma and is used in the fragrance industry. It also exhibits nematicidal properties. []

Relevance: Despite its structural difference from methyl thiobutyrate, 1-methoxy-4-methylbenzene is significant in this context due to its shared nematicidal activity. []

Compound Description: Butyl isovalerate is an ester prized for its fruity, apple-like aroma, leading to its application as a flavoring agent. It also demonstrates nematicidal activity. []

Relevance: Although structurally dissimilar to methyl thiobutyrate, butyl isovalerate holds relevance in this context due to its shared nematicidal activity. []

2-Isobutyl-3-methoxypyrazine

Compound Description: 2-Isobutyl-3-methoxypyrazine is an aroma compound, known for its potent, earthy, and bell pepper-like odor. []

Relevance: Although structurally different from methyl thiobutyrate, 2-Isobutyl-3-methoxypyrazine is a volatile odorous compound, like methyl thiobutyrate, that is captured by odorant-binding proteins (OBP). []

Linalool

Compound Description: Linalool is a terpene alcohol, recognized for its floral, sweet, and citrusy aroma. []

Relevance: Although structurally different from methyl thiobutyrate, Linalool is a volatile odorous compound, like methyl thiobutyrate, that is captured by odorant-binding proteins (OBP). []

Isoamyl Acetate

Compound Description: Isoamyl acetate, also known as isopentyl acetate, is an organic ester, prized for its strong, fruity, banana-like aroma. []

Relevance: Although structurally different from methyl thiobutyrate, Isoamyl acetate is a volatile odorous compound, like methyl thiobutyrate, that is captured by odorant-binding proteins (OBP). []

1-Octanal

Compound Description: 1-Octanal is a saturated fatty aldehyde, known for its citrus and fatty aroma. []

Relevance: Although structurally different from methyl thiobutyrate, 1-Octanal is a volatile odorous compound, like methyl thiobutyrate, that is captured by odorant-binding proteins (OBP). []

1-Octanol

Compound Description: 1-Octanol, a fatty alcohol, is known for its herbaceous and orange-like aroma. []

Relevance: Although structurally different from methyl thiobutyrate, 1-Octanol is a volatile odorous compound, like methyl thiobutyrate, that is captured by odorant-binding proteins (OBP). []

Properties

CAS Number

2432-51-1

Product Name

S-Methyl butanethioate

IUPAC Name

S-methyl butanethioate

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-3-4-5(6)7-2/h3-4H2,1-2H3

InChI Key

GRLJIIJNZJVMGP-UHFFFAOYSA-N

SMILES

CCCC(=O)SC

Solubility

insoluble in water; miscible in diethyl ethe

Synonyms

methyl thiolbutyrate

Canonical SMILES

CCCC(=O)SC

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